![molecular formula C15H12FNO2 B377003 N-(4-Acetylphenyl)-4-fluorobenzamide CAS No. 300668-14-8](/img/structure/B377003.png)
N-(4-Acetylphenyl)-4-fluorobenzamide
Overview
Description
N-(4-Acetylphenyl)-4-fluorobenzamide, commonly known as 4-FBA, is a synthetic organic compound with a wide range of scientific applications. 4-FBA is a benzamide derivative and is used in the synthesis of novel small molecules and pharmaceuticals. It has been used in various scientific research applications, including drug design, medicinal chemistry, and biochemistry. 4-FBA has also been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Applications
“N-(4-Acetylphenyl)-4-fluorobenzamide” has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant antibacterial activity against strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that these compounds can be effective in combating bacterial infections .
Biochemical Research
In biochemistry, “N-(4-Acetylphenyl)-4-fluorobenzamide” and its derivatives are valuable for studying enzyme inhibition and receptor binding. These compounds can serve as molecular probes to understand biochemical pathways and can be used in the design of inhibitors that target specific enzymes or receptors involved in disease processes .
Agricultural Chemistry
The compound’s derivatives have shown promise in agricultural chemistry, particularly in the development of new herbicides and pesticides. Their ability to interfere with the growth of certain plants and insects could lead to more effective and targeted agricultural chemicals .
Material Science
In material science, “N-(4-Acetylphenyl)-4-fluorobenzamide” is used in the synthesis of novel organic compounds with potential applications in creating new materials. These materials could have unique properties such as enhanced durability, thermal stability, or specific optical characteristics .
Medicinal Chemistry
This compound is a key intermediate in the synthesis of various pharmaceuticals. It is used to create compounds with potential therapeutic effects, such as anti-inflammatory, analgesic, and antipyretic activities. Its role in drug design and discovery is crucial for the development of new medications .
Environmental Chemistry
Derivatives of “N-(4-Acetylphenyl)-4-fluorobenzamide” are being explored for their environmental applications, such as in the treatment of wastewater or as indicators for environmental monitoring. Their chemical properties could make them suitable for detecting or neutralizing pollutants .
Organic Synthesis
The compound serves as a building block in organic synthesis, allowing chemists to construct a wide variety of complex molecules. Its reactivity and structural features make it a versatile reagent in creating compounds for further chemical investigation .
Molecular Docking Studies
“N-(4-Acetylphenyl)-4-fluorobenzamide” is utilized in molecular docking studies to predict how small molecules, like pharmaceuticals, will interact with a target, typically a protein. By understanding these interactions, researchers can design more effective drugs with fewer side effects .
properties
IUPAC Name |
N-(4-acetylphenyl)-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO2/c1-10(18)11-4-8-14(9-5-11)17-15(19)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQOMDUUVFTUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetylphenyl)-4-fluorobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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